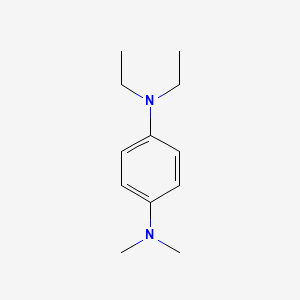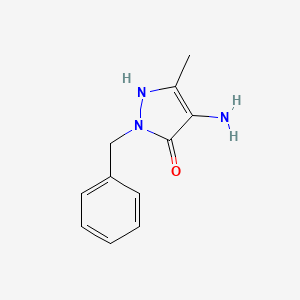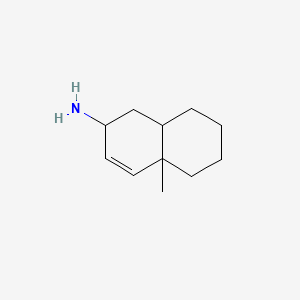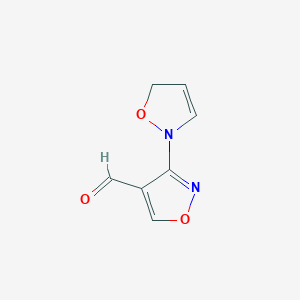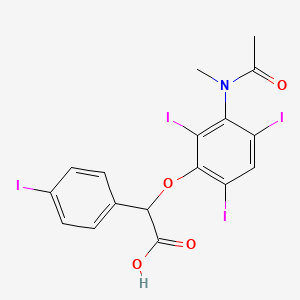
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is a complex organic compound characterized by the presence of multiple iodine atoms and an acetic acid moiety. This compound is notable for its high iodine content, which makes it particularly useful in various scientific and industrial applications, especially in the field of radiology as a contrast agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid typically involves multiple steps, starting with the iodination of phenolic compounds. The key steps include:
Acetylation: The acetylation of the amino group using acetic anhydride.
Coupling Reaction: The coupling of the iodinated phenolic compound with p-iodophenylacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled iodination and acetylation reactions.
Purification: Multiple purification steps, including recrystallization and chromatography, to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various deiodinated and substituted derivatives, which can be further utilized in different applications.
科学研究应用
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid has a wide range of scientific research applications:
Radiology: Used as a contrast agent in X-ray imaging due to its high iodine content.
Chemistry: Utilized in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in imaging and diagnostic techniques.
Medicine: Investigated for its potential use in targeted drug delivery systems.
作用机制
The mechanism of action of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid primarily involves its high iodine content, which enhances the contrast in imaging techniques. The iodine atoms absorb X-rays, making the compound highly visible in radiographic images. This property is utilized in various diagnostic procedures to improve the visibility of internal structures.
相似化合物的比较
Similar Compounds
Diatrizoate: Another iodine-containing contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble contrast agent.
Iohexol: A widely used contrast agent with similar applications.
Uniqueness
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which provides a high degree of iodine content and stability. This makes it particularly effective in producing high-contrast images in radiographic procedures compared to other similar compounds.
属性
CAS 编号 |
23189-42-6 |
|---|---|
分子式 |
C17H13I4NO4 |
分子量 |
802.91 g/mol |
IUPAC 名称 |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C17H13I4NO4/c1-8(23)22(2)14-11(19)7-12(20)16(13(14)21)26-15(17(24)25)9-3-5-10(18)6-4-9/h3-7,15H,1-2H3,(H,24,25) |
InChI 键 |
VDEYIIIDWYRIDH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


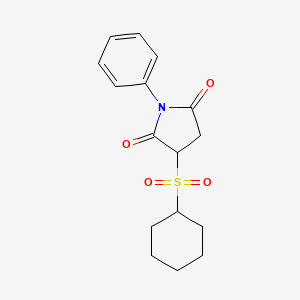

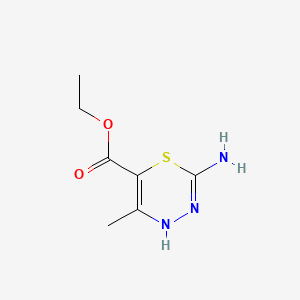

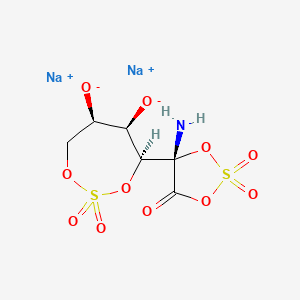
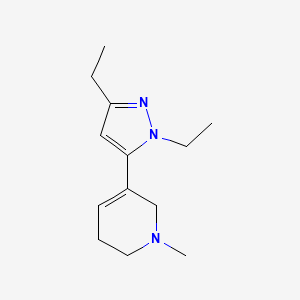
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
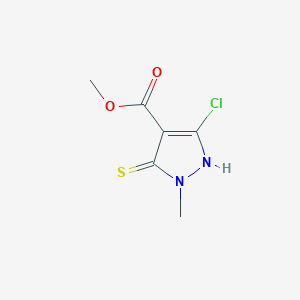
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
